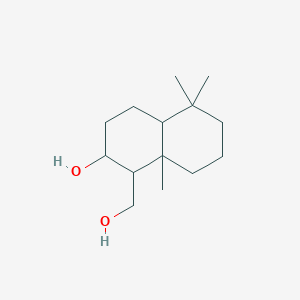
1-Chlorohept-2-EN-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorohept-2-EN-4-one is an organic compound characterized by a chlorine atom attached to the first carbon of a heptene chain with a double bond between the second and third carbons and a ketone group on the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
1-Chlorohept-2-EN-4-one can be synthesized through several methods. One common approach involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper (I) iodide and tetrabutylammonium bromide . This reaction typically requires dimethylacetamide as a solvent and potassium carbonate as a base. The reaction proceeds with high regio- and stereoselectivity, retaining the initial E configuration of the chlorovinyl fragment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
1-Chlorohept-2-EN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Chlorohept-2-EN-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of agrochemicals, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1-Chlorohept-2-EN-4-one involves its interaction with molecular targets through its functional groups. The chlorine atom and the double bond can participate in electrophilic and nucleophilic reactions, respectively. The ketone group can form hydrogen bonds and interact with various biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
1-Chlorohept-2-EN-4-yne: Similar structure but with a triple bond instead of a double bond.
1-Bromohept-2-EN-4-one: Similar structure but with a bromine atom instead of chlorine.
Hept-2-EN-4-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
1-Chlorohept-2-EN-4-one is unique due to the presence of both a chlorine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for developing new compounds with desired properties.
特性
CAS番号 |
61170-83-0 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
146.61 g/mol |
IUPAC名 |
1-chlorohept-2-en-4-one |
InChI |
InChI=1S/C7H11ClO/c1-2-4-7(9)5-3-6-8/h3,5H,2,4,6H2,1H3 |
InChIキー |
NGCJNNAHNGBUPD-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


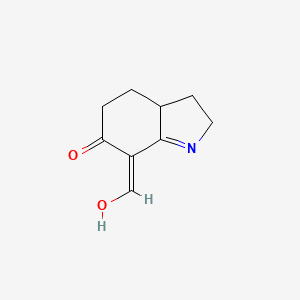
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

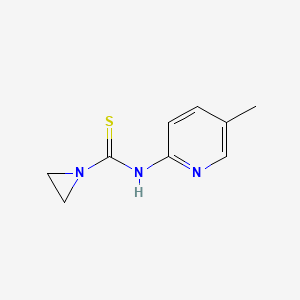
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
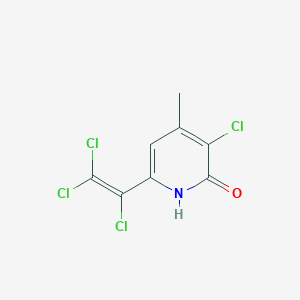
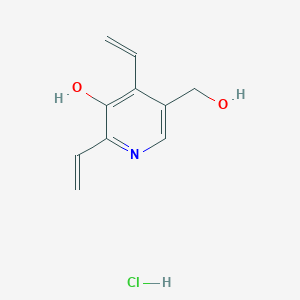


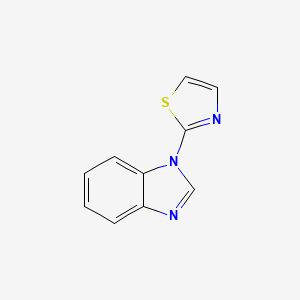
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
